Lacidipine

Descripción general

Descripción

La lacidipina es un bloqueador de los canales de calcio de dihidropiridina lipofílico que se utiliza principalmente para el tratamiento de la hipertensión. Es conocida por su lento inicio de acción y su larga duración del efecto, lo que ayuda a reducir la presión arterial al dilatar las arteriolas periféricas . La lacidipina se comercializa bajo varios nombres comerciales, incluyendo Lacipil y Motens .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La lacidipina se puede sintetizar mediante un proceso de varios pasos que implica la condensación de materiales de partida apropiados. Un método común implica la reacción de 2,6-dimetil-3,5-dicarbetoxi-4-(2-nitrofenil)-1,4-dihidropiridina con acetoacetato de etilo en presencia de una base, seguido de la reducción del grupo nitro a un grupo amino . El producto final se obtiene después de los pasos de esterificación y purificación.

Métodos de producción industrial

En entornos industriales, la lacidipina se produce utilizando una ruta sintética similar pero con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente implica el uso de reactores a gran escala, control preciso de la temperatura y técnicas de purificación eficientes como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Key Steps:

-

Step a : Reaction of tertiary butyl halo acetate (e.g., t-butyl chloroacetate) with triphenylphosphine to form t-butoxy carbonyl methyl triphenyl phosphonium halide.

-

Step b : Condensation with o-phthalaldehyde to yield (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethyl ethyl ester (intermediate).

-

Step c : Reaction with ethyl 3-amino crotonate in the presence of trifluoroacetic acid, forming lacidipine through a Hantzsch dihydropyridine synthesis mechanism .

Critical Parameters:

| Parameter | Condition/Value |

|---|---|

| Solvent | Isopropanol, DMF, or dichloromethane |

| Temperature | -7°C to 33°C (step c) |

| Catalyst | Trifluoroacetic acid |

| Yield | >70% (optimized process) |

Impurities :

-

Dimer impurity : 3-[2-(2-tert-Butoxycarbonyl-vinyl)-phenyl]-acrylic acid tert-butyl ester (≤0.5% by HPLC) .

Metabolic Pathways

This compound undergoes extensive hepatic metabolism mediated by CYP3A4 , with no parent drug excreted unchanged :

Primary Metabolites:

-

Inactive oxidative metabolites : Formed via hydroxylation and ester hydrolysis.

-

Secondary conjugates : Glucuronidated derivatives (minor).

Key Data:

Degradation Reactions

This compound degrades under acidic and alkaline conditions, forming four major degradation products (DP-1 to DP-4) :

Degradation Pathways:

| Condition | Degradant | Structural Change | % Degradation |

|---|---|---|---|

| 0.1 N HCl (60°C) | DP-1 | Cleavage of dihydropyridine ring | 4.11% |

| DP-2 | Ester hydrolysis | 5.28% | |

| DP-3 | Oxidative decarboxylation | 5.00% | |

| 0.1 N NaOH | DP-4 | Loss of α-β unsaturated protons | 9.82% |

Analytical Confirmation :

Drug-Drug Interaction Reactions

This compound inhibits CYP3A4 , altering the pharmacokinetics of co-administered drugs:

Simvastatin Interaction:

| Parameter | Simvastatin Alone | Simvastatin + this compound | Change |

|---|---|---|---|

| C<sub>max</sub> | 8.76 ng/mL | 14.89 ng/mL | +70% |

| AUC<sub>0–24h</sub> | 60.36 ng·h/mL | 80.96 ng·h/mL | +35% |

Mechanism: this compound reduces simvastatin clearance via CYP3A4 inhibition .

Analytical Characterization Reactions

This compound reacts with specific reagents for quantification and purity assessment:

Spectrophotometric Assay:

-

Reagent : Para-dimethylaminobenzaldehyde (PDAB) in HCl.

-

Reaction : Formation of a blue Schiff’s base (λ<sub>max</sub> = 615.7 nm) .

HPLC Conditions:

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile:10 mM NH<sub>4</sub>HCO<sub>3</sub> (70:30) | 6.8 min |

Aplicaciones Científicas De Investigación

Pharmacological Profile

Lacidipine exhibits a unique pharmacological profile characterized by its vascular selectivity and long duration of action . It selectively inhibits calcium influx in vascular smooth muscle while sparing cardiac tissue, which minimizes potential negative inotropic effects. This selectivity is crucial for patients with hypertension, as it allows for effective blood pressure control without adversely affecting heart function .

Clinical Applications

-

Hypertension Management

- This compound is primarily indicated for the treatment of essential hypertension. Clinical trials have demonstrated its efficacy in reducing both systolic and diastolic blood pressure over 24 hours, with significant reductions noted during daytime hours compared to nighttime .

- A study involving 269 patients showed that this compound effectively lowered clinic and ambulatory blood pressure, comparable to amlodipine, another calcium channel blocker .

-

Blood Pressure Variability

- Research has indicated that this compound not only lowers blood pressure but also reduces blood pressure variability, which is an important factor in cardiovascular risk management. In a study comparing this compound to placebo, significant reductions in 24-hour systolic and diastolic blood pressure variability were observed .

-

Arterial Stiffness Improvement

- This compound has shown promise in improving arterial stiffness, a key factor in cardiovascular health. It was found to significantly decrease brachial-ankle pulse wave velocity (a measure of arterial stiffness) in patients treated with this compound compared to those on other antihypertensive therapies .

-

Antioxidant Properties

- Beyond its role as a calcium channel blocker, this compound exhibits antioxidant properties that may contribute to its cardiovascular protective effects. Studies have suggested that it can reduce oxidative stress in vascular tissues, potentially offering additional benefits in managing cardiovascular diseases .

Case Study 1: Long-term Efficacy and Safety

In a long-term study assessing the efficacy and tolerability of this compound versus amlodipine, patients receiving this compound reported fewer adverse effects related to edema and had comparable blood pressure control . This highlights this compound's favorable safety profile.

Case Study 2: Diabetic Hypertension

A study focused on diabetic hypertensive patients demonstrated that this compound effectively reduced blood pressure without significantly affecting heart rate or causing adverse metabolic effects. The findings support its use as a first-line treatment option for hypertensive patients with diabetes .

Data Summary

Mecanismo De Acción

La lacidipina ejerce sus efectos al bloquear la entrada de iones calcio a través de los canales de calcio de tipo L dependientes del voltaje en las células musculares lisas vasculares. Esto lleva a la relajación de estos músculos, lo que resulta en la dilatación de las arteriolas periféricas y una posterior reducción de la presión arterial . La lacidipina también exhibe actividad antioxidante, lo que puede contribuir a sus efectos antiateroscleróticos .

Comparación Con Compuestos Similares

La lacidipina se compara con otros bloqueadores de los canales de calcio de dihidropiridina como la amlodipina, la lercanidipina y la nifedipina. Si bien todos estos compuestos comparten un mecanismo de acción similar, la lacidipina es única debido a su mayor lipofilia y su mayor duración de acción . Además, se ha demostrado que la lacidipina tiene un mejor perfil de tolerabilidad en comparación con la amlodipina, con menos incidencias de edema periférico .

Compuestos similares

- Amlodipina

- Lercanidipina

- Nifedipina

La lacidipina destaca entre estos compuestos por sus propiedades farmacocinéticas específicas y sus beneficios clínicos en el manejo de la hipertensión .

Actividad Biológica

Lacidipine is a dihydropyridine calcium channel blocker primarily used as an antihypertensive agent. This compound not only lowers blood pressure but also exhibits significant biological activities that contribute to cardiovascular health, particularly in the context of endothelial function and atherosclerosis. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound primarily acts by dilating peripheral and coronary arteries, thereby reducing peripheral vascular resistance. Its mechanism involves blocking calcium influx through L-type calcium channels in vascular smooth muscle, leading to vasodilation. Notably, this compound has been shown to possess antioxidant properties that enhance its therapeutic profile beyond mere blood pressure reduction .

Key Biological Activities

-

Antioxidant Effects :

- This compound exhibits superior antioxidant activity compared to other dihydropyridine calcium antagonists. It effectively reduces reactive oxygen species (ROS) production and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH) in endothelial cells .

- Endothelial Function :

- Anti-Atherosclerotic Properties :

Case Study: ELSA Trial

The ELSA trial was a randomized, double-blind study involving 2,334 hypertensive patients. Key findings included:

- IMT Reduction : this compound treatment resulted in a significant reduction in the mean maximum IMT compared to atenolol over four years.

- Plaque Regression : A higher percentage of patients in the this compound group experienced plaque regression .

Table 1: Comparative Effects on Carotid IMT

| Treatment | Mean Change in IMT (mm) | Plaque Regression (%) | Plaque Progression (%) |

|---|---|---|---|

| This compound | -0.0281 | 30 | 20 |

| Atenolol | +0.0227 | 15 | 35 |

In Vitro Studies

In vitro experiments have further elucidated this compound's protective effects on endothelial cells:

- Oxidative Stress Response : When exposed to H₂O₂, endothelial cells treated with this compound showed improved viability and migration capabilities compared to untreated controls. The treatment significantly suppressed mitochondrial ROS production and enhanced cell survival rates .

Table 2: Effects of this compound on Endothelial Cells Under Oxidative Stress

| Parameter | Control Group | H₂O₂ Group | H₂O₂ + this compound Group |

|---|---|---|---|

| Cell Viability (%) | 100 | 60 | 85 |

| ROS Production (μM) | 5 | 15 | 8 |

| SOD Activity (U/mg protein) | 10 | 5 | 12 |

Propiedades

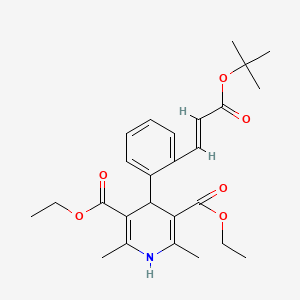

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQPCPXONLDCMU-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046429 | |

| Record name | Lacidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

By blocking the voltage-dependent L-type calcium channels, it prevents the transmembrane calcium influx. Normally, calcium ions serve as intracellular messengers or activators in exictable cells including vascular smooth muscles. The influx of calcium ultimately causes the excitation and depolarization of the tissues. Lacidipine inhibits the contractile function in the vascular smooth muscle and reduce blood pressure. Due to its high membrane partition coefficient, some studies suggest that lacidipine may reach the receptor via a two-step process; it first binds and accumulates in the membrane lipid bilayer and then diffuses within the membrane to the calcium channel receptor. It is proposed that lacidipine preferentially blocks the inactivated state of the calcium channel. Through its antioxidant properties shared amongst other dihydropyridine calcium channel blockers, lacidipine demonstrates an additional clinical benefit. Its antiatherosclerotic effects are mediated by suppressing the formation of reactive oxygen species (ROS) and subsequent inflammatory actions by chemokines, cytokines and adhesion molecules, thus reducing atherosclerotic lesion formation. Lacidipine may also suppress cell proliferation and migration in smooth muscle cells and suppress the expression of matrix metalloproteinases, which affects the stability of atheromatous plaques. | |

| Record name | Lacidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

103890-78-4 | |

| Record name | Lacidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103890-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacidipine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103890784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lacidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260080034N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Lacidipine's primary mechanism of action?

A1: this compound is a calcium channel blocker of the dihydropyridine class that selectively targets vascular smooth muscle cells [, , ]. It inhibits the influx of calcium ions through L-type calcium channels, leading to vasodilation and a reduction in blood pressure [, ].

Q2: How does this compound's selectivity for vascular tissue compare to other calcium channel blockers?

A2: this compound exhibits greater selectivity for vascular smooth muscle over cardiac tissue compared to first-generation dihydropyridines like nifedipine [, , ]. This selectivity contributes to its favorable side effect profile, particularly regarding cardiac function [, ].

Q3: Beyond blood pressure reduction, what other effects does this compound have on the cardiovascular system?

A3: this compound demonstrates several beneficial effects beyond lowering blood pressure. Studies indicate that it can improve arterial compliance in both large and small arteries [, ], reduce cardiac hypertrophy [], and potentially exert anti-atherosclerotic effects [, , , ].

Q4: How does this compound affect cholesterol metabolism?

A4: this compound has been shown to inhibit cholesterol esterification in the aortic arch of cholesterol-fed rabbits in a dose-dependent manner []. It achieves this by directly impacting cellular cholesterol metabolism, particularly by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase (ACAT) in macrophages []. This inhibition leads to a decrease in the accumulation of cholesterol esters within the arterial wall, a key factor in the development of atherosclerosis [].

Q5: Does this compound affect the nitric oxide system?

A5: Research suggests that this compound might enhance the nitric oxide (NO) system. Studies in apoE-deficient mice, a model for atherosclerosis, have shown that this compound can increase NO release and improve acetylcholine-induced vascular relaxation, which are beneficial for vascular health [].

Q6: How does this compound interact with the renin-angiotensin system?

A6: Studies in transgenic rats with an overactive renin-angiotensin system (dTGR) have shown that this compound can reduce albuminuria, plasma creatinine, and renal inflammation, even at doses that only slightly lower blood pressure []. These effects are attributed to the inhibition of the MAP kinase pathway and NF-&kgrB activation, key downstream mediators of the renin-angiotensin system [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C26H33NO6, and its molecular weight is 455.54 g/mol. Please refer to publicly available chemical databases for spectroscopic data.

Q8: What is known about the pharmacokinetic profile of this compound?

A9: this compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 3A4 [, , ]. Its absolute bioavailability is relatively low, ranging from 3% to 59% []. The drug is eliminated primarily through hepatic metabolism, and its systemic availability can be affected by factors like age and hepatic function [].

Q9: What is the effective dose range of this compound for treating hypertension?

A10: Clinical trials have shown that this compound is effective in treating mild to moderate hypertension at doses of 2 to 8 mg administered once daily [, , ].

Q10: Does this compound interact with other drugs?

A11: As this compound is metabolized by CYP3A4, potential drug interactions with inhibitors or inducers of this enzyme are possible []. Co-administration with such agents could lead to altered this compound exposure and potentially affect its efficacy or safety. Clinicians should be aware of these potential interactions and consider appropriate monitoring or dosage adjustments when necessary.

Q11: Are there any known adverse effects associated with this compound treatment?

A12: this compound is generally well-tolerated, but like other dihydropyridine calcium channel blockers, it can cause side effects such as headache, flushing, ankle edema, dizziness, and palpitations [, , ]. Importantly, clinical studies suggest that the incidence of peripheral edema, a common side effect of calcium channel blockers, may be lower with this compound compared to other dihydropyridines [, ].

Q12: Are there any specific drug delivery strategies being explored to improve the bioavailability or targeting of this compound?

A14: Due to its low oral bioavailability, alternative drug delivery systems like transdermal patches and nanocarrier systems are being investigated to enhance this compound's delivery and potentially improve its therapeutic efficacy []. These approaches aim to bypass first-pass metabolism and achieve sustained drug release.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.